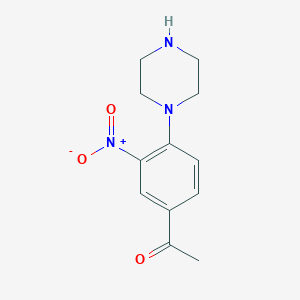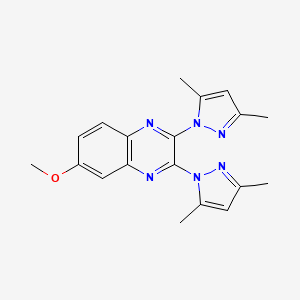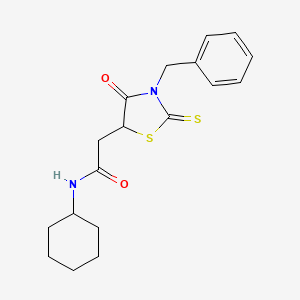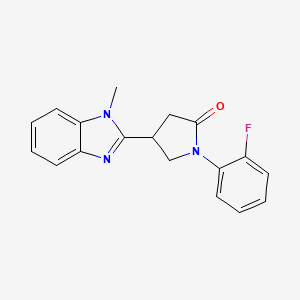![molecular formula C12H11BrN4O B11055426 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4320~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Bromination: Introduction of the bromo group using brominating agents.
Functional Group Transformations: Conversion of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Controlled batch reactions to manage reaction conditions precisely.
Continuous Flow Synthesis: Use of continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE include:
Uniqueness
The uniqueness of 8-BROMO-5-METHYL-11-OXO-9,10-DIAZATRICYCLO[4.3.2.0~1,5~]UNDEC-7-ENE-6,7-DICARBONITRILE lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
8-bromo-5-methyl-11-oxo-9,10-diazatricyclo[4.3.2.01,5]undec-7-ene-6,7-dicarbonitrile |
InChI |
InChI=1S/C12H11BrN4O/c1-10-3-2-4-12(10)16-8(13)7(5-14)11(10,6-15)9(18)17-12/h16H,2-4H2,1H3,(H,17,18) |
InChI Key |
VJQXXTRSYDOLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC13NC(=C(C2(C(=O)N3)C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Diethoxyphosphoryl)amino]-1-(2-methylprop-2-EN-1-YL)-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-4,6-dione](/img/structure/B11055344.png)
![ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11055345.png)
![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11055347.png)
methanone](/img/structure/B11055362.png)

![1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11055378.png)

![10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11055386.png)



![4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol](/img/structure/B11055404.png)
![3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055419.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
